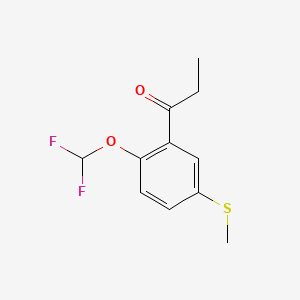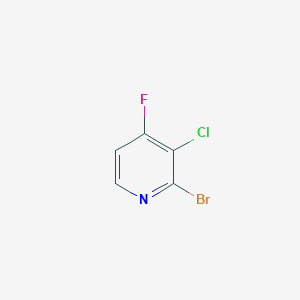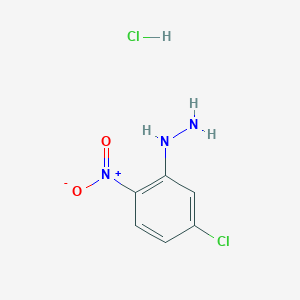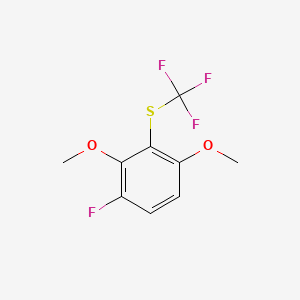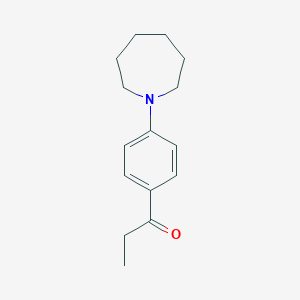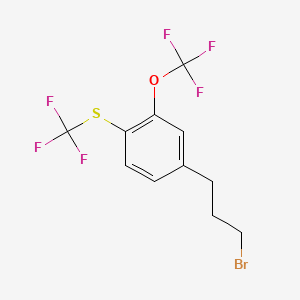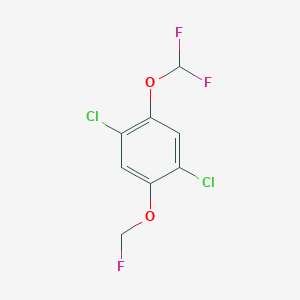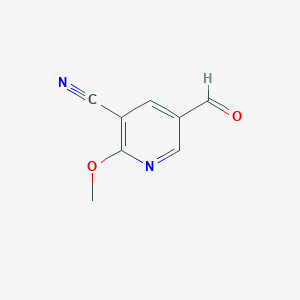
5-Formyl-2-methoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-methoxynicotinonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 5-position and a methoxy group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxynicotinonitrile can be achieved through several methods. One common approach involves the formylation of 2-methoxynicotinonitrile. This can be done using Vilsmeier-Haack reaction conditions, where 2-methoxynicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Carboxy-2-methoxynicotinonitrile.
Reduction: 5-Hydroxymethyl-2-methoxynicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Formyl-2-methoxynicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Formyl-2-methoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formyl-2-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
5-Formyl-2-methoxynicotinonitrile is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
5-formyl-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-7(3-9)2-6(5-11)4-10-8/h2,4-5H,1H3 |
Clave InChI |
VVVVCIGLVGRSAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



